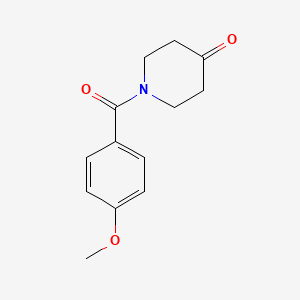

1-(4-Methoxybenzoyl)piperidin-4-one

描述

1-(4-Methoxybenzoyl)piperidin-4-one is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidin-4-one, where the piperidine ring is substituted with a 4-methoxybenzoyl group

准备方法

1-(4-Methoxybenzoyl)piperidin-4-one can be synthesized using Claisen–Schmidt and Schotten–Baumann condensation reaction methods . The synthesis involves the reaction of 4-methoxybenzaldehyde with piperidin-4-one in the presence of sodium hydroxide and ethanol . The intermediate compound is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

1-(4-Methoxybenzoyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4-Methoxybenzoyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential antimicrobial and antiviral activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of materials with non-linear optical properties.

作用机制

The mechanism of action of 1-(4-Methoxybenzoyl)piperidin-4-one involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes . The specific pathways and molecular targets depend on the biological context in which the compound is used.

相似化合物的比较

1-(4-Methoxybenzoyl)piperidin-4-one can be compared with other similar compounds, such as:

- (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one

- 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone

- (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone These compounds share structural similarities but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, such as its non-linear optical characteristics.

生物活性

Chemical Structure and Properties

The molecular formula of 1-(4-Methoxybenzoyl)piperidin-4-one is with a molecular weight of 303.35 g/mol. The compound can be represented by the following structural formula:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO4 |

| Molecular Weight | 303.35 g/mol |

| IUPAC Name | benzyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |

| InChI Key | CVPIHSDATFCHKU-BQYQJAHWSA-N |

The biological activity of this compound can be hypothesized based on its structural components. The piperidine ring is known for its role in various pharmacological activities, including anticancer and anti-HIV properties. The methoxybenzoyl group may enhance lipophilicity, potentially improving the compound's interaction with biological targets such as enzymes and receptors .

Antiviral Activity

Research has indicated that derivatives of piperidin-4-one possess antiviral properties. For instance, certain carbohydrate derivatives have shown high selectivity in inhibiting cytomegalovirus and other viral strains . Although specific data on this compound is lacking, it is reasonable to explore its potential in similar antiviral applications.

Anticancer Potential

Piperidine derivatives have been extensively studied for their anticancer activities. Compounds with similar structures have demonstrated effectiveness in inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent cancers such as prostate and breast cancer . The unique substitution pattern of this compound may also confer similar anticancer properties.

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has been well-documented. Studies have shown that various piperidine compounds exhibit significant antibacterial effects against different strains . This suggests that this compound could be evaluated for its potential antibacterial properties.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally related compounds:

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(3-Methoxypropyl)piperidin-4-one | Piperidine derivative | Antimicrobial activity |

| 1-(2-Furyl)piperidin-4-one | Piperidine derivative | Potential anti-cancer properties |

| 1-(Naphthalen-2-yl)piperidin-4-one | Piperidine derivative | Neuroprotective effects |

The presence of the methoxy group in the benzoyl moiety may enhance the pharmacological profile of this compound compared to its analogs by modifying its interaction with biological targets.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research has highlighted the significance of the piperidine nucleus in medicinal chemistry. For example, Cheng et al. (2011) investigated the enzymatic characteristics of various piperidine derivatives, emphasizing their potential in treating hormone-dependent tumors .

Furthermore, studies focusing on the synthesis and evaluation of substituted piperidines have consistently reported promising biological activities, indicating that modifications to the piperidine structure can lead to enhanced therapeutic effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxybenzoyl)piperidin-4-one, and how can intermediates be purified effectively?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-one derivatives can be acylated with 4-methoxybenzoyl chloride under reflux conditions in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Intermediate purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : NMR (400 MHz, CDCl) shows characteristic peaks: δ ~8.0 ppm (2H, aromatic protons ortho to methoxy), δ ~3.8 ppm (3H, OCH), and δ ~3.0–3.5 ppm (piperidinyl protons). NMR confirms the carbonyl (C=O) at ~200 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves the planar conformation of the methoxybenzoyl group and puckered piperidinone ring.

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 248.1 (calculated for CHNO).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for piperidin-4-one derivatives:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, derivatives with 4-methoxybenzoyl groups have been docked into the NS2B/NS3 protease of dengue virus (PDB: 2FOM), showing hydrogen bonding with catalytic residues (Asp75, Gly151). Pharmacophore models highlight the methoxy group as critical for hydrophobic interactions .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

- XRD vs. NMR discrepancies : Use SHELXL refinement to resolve crystal packing effects that may distort bond angles. Compare experimental XRD torsional angles (e.g., piperidinone ring puckering ) with NMR-derived coupling constants.

- Mass spec anomalies : Isotopic patterns (e.g., Cl/Br presence) or adduct formation (e.g., Na) require high-resolution MS/MS validation.

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

Methodological Answer:

- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency.

- Temperature control : Lowering reaction temperatures (~0°C) minimizes side reactions during electrophilic substitutions .

Q. How can researchers analyze the compound’s role in biochemical pathways using in vitro models?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., tyrosinase or ACE2 ) using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase).

- Cell-based studies : Treat HEK293 cells with derivatives (10–100 µM) and quantify downstream biomarkers (e.g., angiotensin II levels via ELISA for ACE2 modulation) .

Tables for Key Data

属性

IUPAC Name |

1-(4-methoxybenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFHRKGREARMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631671 | |

| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91586-26-4 | |

| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。